molecular formula C32H46O5 B1590801 ganoderic acid T-Q CAS No. 112430-66-7

ganoderic acid T-Q

Cat. No. B1590801
M. Wt: 510.7 g/mol
InChI Key: JVABUELIHJXLKP-RGVLZGJSSA-N
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Description

Ganoderic acid T-Q (Ganodermic acid T-Q) is a natural product that can be found in Ganoderma lucidum . It is one of the important secondary metabolites acquired from Ganoderma lucidum with a wide range of pharmacological activities and therapeutic effects on human ailments . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway .


Synthesis Analysis

Ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . The elucidation of ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .


Molecular Structure Analysis

The molecular weight of Ganoderic acid T-Q is 510.70 and its formula is C32H46O5 . The main metabolic soft spots of Ganoderic acid T-Q are 3, 7, 11, 15, 23-carbonyl groups (or hydroxyl groups) and 12, 20, 28 (29)-carbon atoms .


Chemical Reactions Analysis

Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The signal intensity on the C-2, C-6, C-11, C-12, C-16, and C-23 positions, as illustrated by a doubling in the amount of 13 C-NMR detection, suggested that the amount of oxidized triterpenes were significantly increased .


Physical And Chemical Properties Analysis

The lengths of C–H bonds are about 1.1 Å; the lengths of C=C double bonds are about 1.36 Å; the lengths of C=O double bonds are about 1.22 Å; the lengths of C–C single bonds are about 1.5―1.6 Å; and the lengths of C–O single bonds are about 1.35―1.5 Å .

Scientific Research Applications

Cytotoxic and Apoptotic Effects

Ganoderic acid T-Q, derived from Ganoderma lucidum, shows promise in cancer research. Liu, Li, and Zhong (2012) explored the therapeutic potential of ganoderic acid T derivatives as cancer cell inhibitors. They found that these derivatives, particularly TLTO-A, displayed significant inhibitory effects on cervical cancer cells, inducing apoptosis and cell cycle arrest. This suggests potential for ganoderic acid T-Q in chemotherapy agent development (Liu, Li, & Zhong, 2012).

Separation and Identification

Tang, Gu, and Zhong (2006) developed a method for separating and identifying ganoderic acids, including ganoderic acid T-Q, from Ganoderma lucidum. This method, using reversed phase HPLC, is crucial for studying these compounds' effects and potential applications in scientific research (Tang, Gu, & Zhong, 2006).

Antitumor and Antimetastasis Activities

Ganoderic acid T-Q is also being studied for its antitumor properties. Xu, Xu, and Zhong (2012) developed a genetic modification approach to enhance the accumulation of ganoderic acids in Ganoderma lucidum, potentially leading to more effective antitumor and antimetastasis treatments (Xu, Xu, & Zhong, 2012).

Immunomodulatory Effects

The anti-tumor efficacy of ganoderic acid T-Q is partly attributed to its immunomodulatory effects. Wang, Zhao, Liu, Huang, Zhong, and Tang (2007) showed that ganoderic acid Me, a related compound, inhibited tumor growth and metastasis by enhancing immune functions, including the activity of Natural Killer cells and the expression of cytokines like IL-2 and IFN-gamma (Wang, Zhao, Liu, Huang, Zhong, & Tang, 2007).

Cell Cycle Arrest and Cytotoxicity

Ganoderic acid T-Q can induce cell cycle arrest and cytotoxicity in specific cancer cell lines. Yang (2005) found that ganoderic acid, produced from the submerged culture of Ganoderma lucidum, significantly inhibited the growth of human hepatoma cells by blocking the cell cycle, highlighting its potential as a therapeutic agent (Yang, 2005).

Safety And Hazards

After handling Ganoderic acid T-Q, it is recommended to wash thoroughly. Remove contaminated clothing and wash before reuse. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Future Directions

The elucidation of ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . This study provides some inspiration for the research into the anti-tumor targets and mechanisms of ganoderic acid and its derivatives, as well as for the discovery of active candidates based on this series .

properties

IUPAC Name

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,27+,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVABUELIHJXLKP-JBOPJBCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164932
Record name (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ganoderic acid T-Q

CAS RN

112430-66-7
Record name (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112430-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
T Kohno, T Hai-Bang, Q Zhu, Y Amen… - Journal of natural …, 2017 - Springer
… to 18,873.7 in ganoderic acid TQ (1). Both compounds (ganoderic acid TQ and ganoderic … , which increases the polymerization-stimulating activity in ganoderic acid TQ (1). For type II, …
Number of citations: 16 link.springer.com
DH Chen, JY Wang, MT Chen, YC Liu, KD Chen - Microbiology Research, 2023 - mdpi.com
… Hence, it was assigned as a 3β,22β-dihydroxy-15α-acetoxy-5α-lanosta-7,9(11)-trien-26-oic acid and tentatively named as ganoderic acid TQ 1 . It is a stereo-isomer at C-3 for GA-U2, …
Number of citations: 3 www.mdpi.com
B Chen, J Tian, J Zhang, K Wang, L Liu, B Yang, L Bao… - Fitoterapia, 2017 - Elsevier
… acid C (16), methyl ganoderate K (18), methyl lucidenate F (32), ganoderic acid θ (35), ganoderic acid F (49), ganomycin B (61), ganomycin I (62), lucidumol A (67), ganoderic acid TQ (…
Number of citations: 70 www.sciencedirect.com
X Ren, J Wang, L Huang, K Cheng… - … Journal of Medicinal …, 2020 - dl.begellhouse.com
… Ganoderic acid TQ, ganoderiol F, ganoderic acid S, ganodermanontriol, and ganoderic acid TR have higher microtuble-stabilizing activity than the other 19 triterpenoids from G. lingzhi.…
Number of citations: 9 www.dl.begellhouse.com
K Iwatsuki, T Akihisa, H Tokuda, M Ukiya… - Journal of Natural …, 2003 - ACS Publications
… F (7b), 3 methyl lucidenate L (8b), 5 ganoderic acid E (9a), 5,20 methyl ganoderate E (9b), 5,20 ganoderic acid F (10a), 4 methyl ganoderate F (10b), 4 and ganoderic acid TQ (11a). …
Number of citations: 101 pubs.acs.org
Q Wu, H Liu, Y Shi, W Li, J Huang, F Xue, Y Liu, G Liu - Journal of Fungi, 2022 - mdpi.com
Ganoderma (Ganodermaceae) is a genus of edible and medicinal mushrooms that create a diverse set of bioactive compounds. Ganoderma lingzhi has been famous in China for more …
Number of citations: 2 www.mdpi.com
T Akihisa, Y Nakamura, M Tagata… - Chemistry & …, 2007 - Wiley Online Library
… acid D2 (5), methyl lucidenate D2 (6), lucidenic acid E2 (7), methyl lucidenate E2 (8), lucidenic acid P (11), methyl lucidenate Q (12), ganoderic acid F (23), and ganoderic acid TQ (25), …
Number of citations: 263 onlinelibrary.wiley.com
M Hadda, C Djamel, O Akila - Research Journal of Microbiology, 2015 - researchgate.net
Submerged fermentation of higher fungi Ganoderma is increasingly, studied for its potential advantages particularly, improving the production biomass and bioactive metabolites. The …
Number of citations: 7 www.researchgate.net
Q Zhu, TH Bang, K Ohnuki, T Sawai, K Sawai… - Scientific reports, 2015 - nature.com
… Thirty-one triterpenoids from the medicinal mushroom Ganoderma lingzhi were analyzed in an in vitro NA inhibition assay, leading to the discovery of ganoderic acid TQ and TR as two …
Number of citations: 62 www.nature.com
BS Gill, S Kumar, Navgeet - Tumor Biology, 2017 - journals.sagepub.com
Lung cancer causes huge mortality worldwide, and targeting new pathway may provide an alternative in modulating signaling in cancer. Nuclear factor erythroid 2–related factor 2 is the …
Number of citations: 11 journals.sagepub.com

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